molecular formula C9H8O4 B044017 Methyl 4-formyl-3-hydroxybenzoate CAS No. 24589-98-8

Methyl 4-formyl-3-hydroxybenzoate

Cat. No.: B044017
CAS No.: 24589-98-8
M. Wt: 180.16 g/mol
InChI Key: OMCTZIDLDSYPOA-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-hydroxybenzoate: is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a hydroxy group on the benzene ring, along with a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxybenzoate with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in acetonitrile. The reaction is carried out under an inert atmosphere at temperatures ranging from 0°C to 80°C for 12 hours. The product is then extracted and purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Methyl 4-carboxy-3-hydroxybenzoate.

    Reduction: Methyl 4-hydroxymethyl-3-hydroxybenzoate.

    Substitution: Methyl 4-alkoxy-3-hydroxybenzoate.

Scientific Research Applications

Methyl 4-formyl-3-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-hydroxybenzoate depends on its chemical structure. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and functional groups. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The methyl ester group can undergo hydrolysis, releasing methanol and the corresponding acid .

Comparison with Similar Compounds

  • Methyl 3-formyl-4-hydroxybenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 3-hydroxybenzoate

Comparison: Methyl 4-formyl-3-hydroxybenzoate is unique due to the specific positioning of the formyl and hydroxy groups on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. Compared to methyl 3-formyl-4-hydroxybenzoate, the position of the formyl group is different, leading to variations in chemical behavior and applications .

Properties

IUPAC Name

methyl 4-formyl-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCTZIDLDSYPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559789
Record name Methyl 4-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24589-98-8
Record name Methyl 4-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-formyl-3-hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methyl 3-hydroxybenzoate (75.5 g) is dissolved in trifluoroacetic acid (2 L), thereto is added hexamethylenetetramine (141.4 g) at room temperature and the mixture is heated under reflux for 3 hours. The reaction solution is concentrated under reduced pressure, to the resulting residue is added water, the mixture is adjusted to pH 8 with potassium carbonate and sodium hydrogen carbonate, diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1, 5/1 followed by 2/1) to give methyl 2-formyl-3-hydroxybenzoate (54.6 g) (ESI-MS m/z: 179[M−H]−) and methyl 4-formyl-3-hydroxybenzoate (4.4 g)
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
141.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Formyl-3-hydroxybenzoic acid (5 g, 30 mmol) was suspended in methanol (70 mL), and treated with thionyl chloride (3.29 mL 45 mmol) dropwise. The mixture was heated to reflux overnight. Concentrated to dryness, and 50 mL of toluene was added, and concentrated again. The residue was recrystallized from ethyl acetate-hexane. A total of 4.8 g (85%) of methyl 4-formyl-3-hydroxybenzoate was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl 3-hydroxybenzoate (75.5 g) is dissolved in trifluoroacetic acid (2 L), thereto is added hexamethylene-tetramine tetramine (141.4 g) at room temperature, and the mixture is heated under reflux for 3 hours. The reaction solution is concentrated under reduced pressure and water is added to the resulting residue. The mixture is adjusted to pH 8 with potassium carbonate and sodium hydrogen carbonate, diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate, and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1, 5/1, and then 2/1) to give methyl 2-formyl-3-hydroxybenzoate (54.6 g) (ESI-MS m/z: 179[M−H]−) and methyl 4-formyl-3-hydroxybenzoate (4.4 g) (ESI-MS m/z: 179[M−H]−).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
hexamethylene-tetramine tetramine
Quantity
141.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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